molecular formula C10H13BrZn B14899471 3-t-ButylphenylZinc bromide

3-t-ButylphenylZinc bromide

Cat. No.: B14899471
M. Wt: 278.5 g/mol
InChI Key: BMEXANNAFYBCDA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-t-ButylphenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis due to its reactivity and versatility. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the t-butyl group on the phenyl ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-t-ButylphenylZinc bromide can be synthesized through the reaction of 3-t-butylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

3tButylphenylbromide+Zn3tButylphenylZincbromide3-t-Butylphenyl bromide + Zn \rightarrow this compound 3−t−Butylphenylbromide+Zn→3−t−ButylphenylZincbromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-t-ButylphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

    Cross-Coupling Reactions: It is commonly used in Negishi cross-coupling reactions to form carbon-carbon bonds with organic halides or triflates.

Common Reagents and Conditions

    Palladium Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran (THF) is a common solvent used in these reactions due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving this compound depend on the specific electrophile used. For example, in a cross-coupling reaction with an alkyl halide, the product would be a substituted aromatic compound with the t-butyl group intact.

Scientific Research Applications

3-t-ButylphenylZinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism by which 3-t-ButylphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the t-butyl group can influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    PhenylZinc bromide: Lacks the t-butyl group, making it less sterically hindered.

    3-MethylphenylZinc bromide: Contains a smaller methyl group instead of the t-butyl group.

    3-t-ButylphenylZinc chloride: Similar structure but with a chloride instead of a bromide.

Uniqueness

The presence of the t-butyl group in 3-t-ButylphenylZinc bromide makes it unique compared to other organozinc compounds. This steric hindrance can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H13BrZn

Molecular Weight

278.5 g/mol

IUPAC Name

bromozinc(1+);tert-butylbenzene

InChI

InChI=1S/C10H13.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

BMEXANNAFYBCDA-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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